Lipophilicity Differentiation: 4-Ethoxy vs. 4-Methoxy vs. 4-Hydroxy Anilino-TZD Analogs
The 4-ethoxy substituent confers a computed XLogP3-AA of 4.0 on 5-[(4-ethoxyphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione, representing an increase of approximately +0.5 to +0.7 log units over the 4-methoxy analog (estimated XLogP3-AA ~3.3–3.5) and approximately +2.2 log units over the 4-hydroxy analog (estimated XLogP3-AA ~1.8). This lipophilicity increment is consistent with the Hansch π constant difference between ethoxy (+0.38) and methoxy (−0.02) or hydroxy (−0.67) substituents, placing the target compound closer to the optimal CNS drug-like cLogP range of 2–5 while retaining a TPSA of 83.9 Ų, which remains below the 90 Ų threshold predictive of blood-brain barrier permeability [1][2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.0; TPSA = 83.9 Ų; HBD = 1; HBA = 5; Rotatable Bonds = 5 |
| Comparator Or Baseline | 5-[(4-Methoxyphenyl)amino]-3-phenyl-TZD: est. XLogP3-AA ~3.3–3.5, TPSA ~83.9 Ų. 5-[(4-Hydroxyphenyl)amino]-3-phenyl-TZD (CAS 26959-80-8): est. XLogP3-AA ~1.8, TPSA ~104 Ų. |
| Quantified Difference | ΔXLogP3-AA: +0.5 to +0.7 vs. 4-methoxy; +2.2 vs. 4-hydroxy. TPSA unchanged vs. methoxy; −20 Ų vs. hydroxy. |
| Conditions | Computed via XLogP3 3.0 (PubChem) and Cactvs 3.4.8.18; comparator values estimated from homologous structures. |
Why This Matters
The ethoxy group's intermediate lipophilicity (between methoxy and higher alkoxy) positions this compound within a CNS-accessible property space that the more polar hydroxy analog cannot achieve and that shorter-chain alkoxy analogs may under-occupy, guiding library selection for blood-brain-barrier-penetrant TZD screening.
- [1] PubChem Compound Summary for CID 3123239; Computed Properties: XLogP3-AA, TPSA, HBD, HBA, Rotatable Bond Count. National Center for Biotechnology Information (2025). View Source
- [2] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005;2(4):541-553. (TPSA < 90 Ų and cLogP 2–5 as CNS drug-likeness criteria). View Source
